N-Isovaleroylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Diagnosis and Management of Isovaleric Acidemia

Scientific Field: Metabolic Disorders

Summary of Application: Isovaleroylglycine is a key biomarker in the diagnosis and management of isovaleric acidemia, a rare metabolic disorder.

Results or Outcomes: The guideline development group (GDG) identified 22 structured key questions and each study was rated according to its level of evidence.

Simple Screening Method for Detecting Isovaleroylglycine in Urine

Scientific Field: Clinical Chemistry

Summary of Application: Isovaleroylglycine is used as a biomarker in the urine of patients with Isovaleric Acidemia, a metabolic disease.

Methods of Application: The method involves extracting Isovaleroylglycine from urine and separating it by thin-layer chromatography from other constituents of urine.

Results or Outcomes: This method fulfills the criteria for rapid and simple detection of Isovaleric Acidemia.

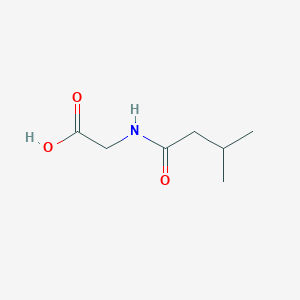

N-Isovaleroylglycine, also known as Isovaleroylglycine, is an acyl glycine compound characterized by the molecular formula and a molecular weight of approximately 159.18 g/mol. It is classified as a minor metabolite of fatty acids and is produced primarily through the action of the enzyme glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form N-acylglycine and CoA . This compound is particularly notable as a byproduct of leucine catabolism, and its accumulation is associated with metabolic disorders such as Isovaleric Acidemia, where it serves as a biomarker for the condition .

- Elevated IVG levels in urine are indicative of disruptions in leucine metabolism, particularly a condition called isovaleric acidemia []. In this disorder, a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the buildup of isovaleryl-CoA, which can then conjugate with glycine to form IVG and be excreted in urine [].

- Specific data on IVG toxicity is lacking. However, due to its structural similarity to other known metabolites, it's likely to be of relatively low toxicity.

The primary chemical reaction involving N-Isovaleroylglycine is catalyzed by glycine N-acyltransferase, which facilitates the following transformation:

In this context, when isovaleryl-CoA (derived from leucine) reacts with glycine, it produces N-Isovaleroylglycine and CoA . This reaction highlights the role of N-Isovaleroylglycine in amino acid metabolism and fatty acid degradation.

N-Isovaleroylglycine exhibits various biological activities. It is primarily recognized as a human urinary metabolite, with elevated levels indicating metabolic disturbances related to leucine metabolism . In particular, its accumulation in urine serves as a diagnostic indicator for Isovaleric Acidemia, a genetic disorder caused by a deficiency in the enzyme isovaleryl-CoA dehydrogenase, leading to an inability to metabolize leucine properly . Additionally, studies suggest that N-Isovaleroylglycine may play a role in energy metabolism and could be implicated in conditions such as obesity .

The synthesis of N-Isovaleroylglycine can be achieved through several methods:

- Enzymatic Synthesis: Utilizing glycine N-acyltransferase to catalyze the reaction between isovaleryl-CoA and glycine.

- Chemical Synthesis: Direct chemical synthesis can be performed through acylation reactions involving glycine and isovaleryl chloride or other acylating agents under appropriate conditions.

The enzymatic method is preferred for its specificity and efficiency in producing the desired compound without significant side products .

N-Isovaleroylglycine has several applications in both clinical and research settings:

- Biomarker for Metabolic Disorders: It serves as an important biomarker for diagnosing Isovaleric Acidemia and other metabolic disorders related to amino acid metabolism.

- Research Tool: Used in studies investigating metabolic pathways involving fatty acids and amino acids.

- Potential Therapeutic Role: Ongoing research explores its potential implications in obesity management and metabolic health due to its role in energy metabolism .

Interaction studies involving N-Isovaleroylglycine have primarily focused on its metabolic pathways and associations with various disorders. Research indicates that its levels can be significantly altered in conditions such as Isovaleric Acidemia and ethylmalonic encephalopathy, suggesting that it may interact with other metabolites involved in these pathways. Elevated concentrations of N-Isovaleroylglycine have been noted in patients with these conditions compared to healthy individuals, underscoring its role as a metabolic marker .

N-Isovaleroylglycine belongs to the class of acyl glycines, which are derivatives of amino acids modified by acyl groups. Here are some similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Glycylglycine | Dipeptide formed from glycine; involved in peptide synthesis. | |

| Propionylglycine | Metabolite associated with propionic acid metabolism; elevated levels indicate propionic acidemia. | |

| Butyrylglycine | Related to butyric acid metabolism; serves as a marker for certain metabolic disorders. |

Uniqueness of N-Isovaleroylglycine

N-Isovaleroylglycine is unique due to its specific association with leucine metabolism and its role as a biomarker for Isovaleric Acidemia. While other acyl glycines also serve as metabolites, N-Isovaleroylglycine's distinct pathway through leucine catabolism sets it apart from others like propionylglycine or butyrylglycine, which are linked to different metabolic processes .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant